BenchChemオンラインストアへようこそ!

Thalicarpine

multidrug resistance reversal P-glycoprotein inhibition breast cancer MCF-7/AdR model

Thalicarpine (also known as thaliblastine, NSC-68075) is a dimeric aporphine-benzylisoquinoline alkaloid first isolated from Thalictrum dasycarpum and subsequently found in several Thalictrum species. It belongs to the bisbenzylisoquinoline (BBIQ) alkaloid class alongside tetrandrine and cepharanthine, but is structurally distinguished by a unique diaryl ether bridge linking its aporphine and benzylisoquinoline moieties.

Molecular Formula C41H48N2O8
Molecular Weight 696.8 g/mol
CAS No. 5373-42-2
Cat. No. B1683125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalicarpine
CAS5373-42-2
SynonymsThalicarpine;  taliblastine;  thaliblastin;  thalicarpin.
Molecular FormulaC41H48N2O8
Molecular Weight696.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC
InChIInChI=1S/C41H48N2O8/c1-42-12-10-23-16-32(44-3)34(46-5)20-27(23)29(42)15-26-19-33(45-4)36(48-7)22-31(26)51-37-18-25-14-30-39-24(11-13-43(30)2)17-38(49-8)41(50-9)40(39)28(25)21-35(37)47-6/h16-22,29-30H,10-15H2,1-9H3/t29-,30-/m0/s1
InChIKeyZCTJIMXXSXQXRI-KYJUHHDHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thalicarpine (CAS 5373-42-2): A Dimeric Aporphine-Benzylisoquinoline Alkaloid with Multimodal Antineoplastic Activity for MDR Reversal Research


Thalicarpine (also known as thaliblastine, NSC-68075) is a dimeric aporphine-benzylisoquinoline alkaloid first isolated from Thalictrum dasycarpum and subsequently found in several Thalictrum species [1]. It belongs to the bisbenzylisoquinoline (BBIQ) alkaloid class alongside tetrandrine and cepharanthine, but is structurally distinguished by a unique diaryl ether bridge linking its aporphine and benzylisoquinoline moieties [2]. Thalicarpine has been investigated as an antineoplastic agent since the early 1970s, with its total synthesis achieved by Kupchan et al. in 1973 [2]. Its pharmacological profile encompasses p-glycoprotein (P-gp) inhibition, macromolecular synthesis suppression, DNA single-strand break induction, and dual cell-cycle arrest at G2/M and G1 phases [3].

Why Thalicarpine Cannot Be Substituted by Other Bisbenzylisoquinoline Alkaloids in MDR Reversal and Resistance Research


Despite sharing the bisbenzylisoquinoline scaffold with compounds such as tetrandrine and cepharanthine, thalicarpine exhibits distinct and non-interchangeable pharmacological properties that preclude generic substitution. In head-to-head biochemical comparison, thalicarpine and d-tetrandrine display qualitatively different polynucleotide binding profiles: thalicarpine lacks affinity for polycytidylic acid, whereas tetrandrine fails to bind polyuridylic acid and associates only poorly with polythymidylic acid [1]. More critically, thalicarpine has demonstrated a unique collateral sensitivity profile—exhibiting higher cytotoxicity in cisplatin-resistant ovarian tumor cells than in the drug-sensitive parental line—a property not established for tetrandrine or cepharanthine [2]. Furthermore, thalicarpine's ability to fully reverse 490-fold adriamycin resistance via P-gp inhibition, without altering glutathione-related resistance mechanisms, constitutes a mechanistically defined functional signature that cannot be extrapolated to other BBIQ alkaloids without equivalent experimental validation [3].

Quantitative Differential Evidence for Thalicarpine (5373-42-2) Versus Comparators in Oncology Research Applications


Thalicarpine Fully Reverses 490-Fold Adriamycin Resistance via Selective P-gp Inhibition in MDR Breast Cancer Cells

Thaliblastine (TBL, thalicarpine) fully reversed 490-fold resistance to Adriamycin (AdR) in the multidrug-resistant human breast cancer cell line MCF/AdR, which overexpresses P-glycoprotein (P-gp), while the same treatment had no effect on AdR cytotoxicity in the drug-sensitive parental MCF-7 cells [1]. Mechanistic dissection revealed that this complete resistance reversal occurred without alteration of cellular glutathione levels and without inhibition of glutathione S-transferase, glutathione peroxidase, or P450 reductase—each of which is significantly elevated in MCF/AdR cells [1]. Instead, reversal was entirely explained by restoration of intracellular AdR accumulation in resistant cells [1].

multidrug resistance reversal P-glycoprotein inhibition breast cancer MCF-7/AdR model

Thalicarpine Exhibits 2-Fold Collateral Sensitivity in Cisplatin-Resistant Ovarian Tumor Cells—An Inverse Response Profile Relative to Cisplatin

In a direct comparative cytotoxicity study using the MTT assay, the ID50 of cisplatin (DDP) was 6.2 µM in DDP-sensitive O-342 cells versus 23.4 µM in DDP-resistant O-342/DDP cells (3.8-fold resistance), whereas, conversely, the ID50 of thalicarpine (TBL) was 39.3 µg/mL in the sensitive line and 27.3 µg/mL in the resistant line—demonstrating greater potency against the resistant subline [1]. In a subsequent study, TBL showed a 2-fold higher cytotoxicity in O-342/DDP cells than in parental O-342 cells under 24 h continuous exposure as determined by antiproliferation assay [2]. Under hyperthermic conditions (43°C), the ID50 of TBL was 12 µg/mL in O-342/DDP cells versus 24 µg/mL in O-342 cells [2]. Furthermore, in growth inhibition assays, TBL at 40 µg/mL produced 37.5% inhibition in O-342/DDP cells versus only 12.5% in O-342 cells; at 80 µg/mL, the values were 66.1% vs. 42.8%, respectively [3].

collateral sensitivity cisplatin resistance ovarian cancer O-342 model

Thalicarpine Induces DNA Single-Strand Breaks Selectively in Cisplatin-Resistant Cells with Minimal Damage in Sensitive Cells

Alkaline elution assays revealed a striking differential DNA-damage profile: 24 h continuous treatment with thalicarpine (TBL) induced DNA single-strand breaks (SSB) in a dose-dependent manner in cisplatin-resistant O-342/DDP cells, whereas there was almost no DNA-SSB production by TBL in the drug-sensitive O-342 parental line [1]. This differential SSB induction was proposed to partially account for the hypersensitivity (collateral sensitivity) of DDP-resistant cells to TBL [1]. In a separate combination study, TBL at 40 µg/mL alone produced DNA-SSB selectively in O-342/DDP cells but not in O-342 cells; the combination of TBL with cisplatin (DDP) resulted in a dramatic increase of DNA-SSB specifically in the resistant subline [2]. Heat treatment (40°C for 2 h) induced SSB in both lines, which was further enhanced by combination with TBL, but notably, resistant cells repaired this damage almost completely after 48 h in drug-free medium, whereas sensitive cells showed only partial repair [1].

DNA single-strand breaks differential genotoxicity cisplatin resistance

Thalicarpine Displays a Non-Myelotoxic Toxicity Profile in Clinical Evaluation—Distinct from Conventional Cytotoxic Anticancer Agents

In a Phase II clinical trial of thalicarpine administered at 1100 mg/m² weekly as a 2-hour IV infusion to 14 previously treated patients with advanced malignant disease, common toxic effects included nausea, ECG changes, arm pain, and lethargy, but notably, there was no hematologic, hepatic, or renal toxicity [1]. This absence of myelosuppression is a defining feature distinguishing thalicarpine from the majority of conventional cytotoxic chemotherapeutic agents and has been consistently noted across preclinical and clinical literature [2][3]. Although no objective complete or partial responses were observed in this heavily pretreated population, the non-myelotoxic profile was considered sufficient grounds for further investigation, particularly in combination regimens targeting sensitive tumor types [1]. The non-myelotoxic classification is explicitly stated in multiple independent research reports describing the compound [2][3].

non-myelotoxic clinical safety profile hematologic toxicity sparing

Thalicarpine Induces a Characteristic Biphasic Cell Cycle Arrest Pattern (G2/M Followed by G1) in Both Cisplatin-Sensitive and -Resistant Ovarian Tumor Cells

Flow cytometric analysis of thalicarpine-exposed ovarian tumor cells revealed a characteristic biphasic cell cycle arrest pattern: within the first 5 hours of thaliblastine (thalicarpine) exposure, a G2/M block was observed; thereafter, cell cycle arrest in G1 became prominent, while S-phase cells finished DNA replication [1]. This pattern was comparable in both the cisplatin-sensitive O-342 line and the cisplatin-resistant O-342/DDP subline, indicating that the cell cycle effects of thalicarpine are independent of the cisplatin-resistance phenotype [1]. This dual arrest profile (early G2/M, late G1) distinguishes thalicarpine from agents that arrest cells at a single checkpoint and from other aporphine alkaloids such as xylopine, which induces G2/M arrest via oxidative stress-mediated mechanisms .

cell cycle arrest G2/M block G1 arrest flow cytometry

Thalicarpine Shows Differential Polynucleotide Binding Specificity Versus d-Tetrandrine in Biochemical Comparison

In a direct comparative biochemical study, both thalicarpine and d-tetrandrine (two bisbenzylisoquinoline alkaloids) inhibited DNA, RNA, and protein biosynthesis in S180 cells in vitro, and both associated with DNA and RNA as demonstrated by gel filtration and dialysis [1]. However, the two alkaloids exhibited qualitatively different affinities for the five polynucleotides examined: both were bound by polyguanylic and polyadenylic acids, but d-tetrandrine associated only poorly with polythymidylic acid and not at all with polyuridylic acid, whereas thalicarpine showed no affinity for polycytidylic acid [1]. Additionally, at 100 µg/mL, only thalicarpine—but not d-tetrandrine—inhibited incorporation of labeled acetate into lipids [1]. Glucose oxidation to ¹⁴CO₂ was not affected by either alkaloid at concentrations up to 100 µg/mL [1]. In vivo, both drugs inhibited thymidine incorporation into DNA at 30–120 mg/kg, but RNA and protein synthesis were not inhibited under these conditions [1].

polynucleotide binding DNA/RNA interaction tetrandrine comparison mechanism of action

Recommended Research and Procurement Application Scenarios for Thalicarpine (5373-42-2) Based on Quantitative Evidence


Multidrug Resistance (MDR) Reversal Studies Requiring a Clean P-gp Inhibitor Without Glutathione Pathway Confounding

For laboratories investigating P-gp-mediated multidrug resistance, thalicarpine offers a mechanistically defined tool that fully reverses 490-fold adriamycin resistance in MCF/AdR cells without altering glutathione, glutathione S-transferase, glutathione peroxidase, or P450 reductase levels [1]. This selectivity enables clean experimental dissection of P-gp-dependent resistance from glutathione-dependent mechanisms—a capability not established for commonly used P-gp inhibitors such as verapamil or cyclosporin A, which have pleiotropic effects.

Cisplatin Resistance Research Exploiting Collateral Sensitivity for Target Discovery

Thalicarpine's 2-fold higher cytotoxicity in cisplatin-resistant O-342/DDP cells versus the parental sensitive line, combined with its differential induction of DNA single-strand breaks selectively in resistant cells, positions this compound as a unique probe for identifying molecular vulnerabilities in cisplatin-resistant tumors [2][3]. Researchers studying DNA repair pathway alterations (e.g., nucleotide excision repair, homologous recombination) in platinum-resistant cancers can use thalicarpine to interrogate the functional consequences of resistance-associated repair changes.

Combination Chemotherapy Development Prioritizing Non-Myelotoxic Backbone Agents

The documented absence of hematologic, hepatic, and renal toxicity in Phase II clinical evaluation distinguishes thalicarpine from most cytotoxic anticancer agents [4]. This property supports its use as a reference compound in combination chemotherapy screening programs where bone marrow-sparing activity is a key selection criterion, particularly in combination with myelosuppressive agents (e.g., platinum drugs, topoisomerase inhibitors) where overlapping hematologic toxicity would otherwise limit therapeutic index [5].

Bisbenzylisoquinoline Alkaloid Structure-Activity Relationship (SAR) Studies for P-gp and DNA Interaction Profiling

The demonstrated differential polynucleotide binding profiles between thalicarpine and d-tetrandrine—specifically thalicarpine's lack of polycytidylic acid affinity versus tetrandrine's inability to bind polyuridylic acid—provide a quantitative biochemical framework for SAR studies aimed at mapping the structural determinants of nucleic acid recognition by dimeric alkaloids [6]. The established total synthesis route for thalicarpine further enables the generation of structural analogs for systematic pharmacological profiling [7].

Quote Request

Request a Quote for Thalicarpine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.